tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate
Description
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate is a carbamate derivative characterized by a tertiary butyl group, a methylcarbamate moiety, and a Z-configuration oxime functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate for amines, enabling controlled reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(3Z)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)12(4)6-5-7(10)11-14/h14H,5-6H2,1-4H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCLOPOHPILASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Primary Amine
The synthesis typically begins with the protection of a primary amine. For example, tert-butyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 2756543) is synthesized via carbamate formation using Boc anhydride or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures the amine remains inert during subsequent reactions.
Example Procedure :
A solution of 3-aminopropylmethylamine (1.0 equiv) in dichloromethane is treated with Boc₂O (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature, followed by washing with 1M HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield tert-butyl N-(3-aminopropyl)-N-methylcarbamate.
Introduction of the Hydroxyimino Group
The hydroxyimino moiety is introduced via oxime formation from a ketone precursor. A ketone intermediate, such as 3-oxopropyl derivative, is reacted with hydroxylamine hydrochloride under controlled pH conditions.
Optimized Conditions :
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Ketone Synthesis : Oxidation of a secondary alcohol (e.g., 3-hydroxypropyl derivative) using Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone.
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Oxime Formation : The ketone (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv) in ethanol/water (3:1) at 60°C for 4 hours. The Z-configuration is favored by maintaining a pH of 4–5 and using excess hydroxylamine.
Stereochemical Control and Purification
The Z-configuration of the oxime is critical and achieved through selective crystallization or chromatography. Polar solvents like methanol/water mixtures enhance stereochemical purity.
Chromatographic Separation :
Crude oxime is purified via silica gel chromatography using ethyl acetate/hexane (1:3) to isolate the Z-isomer. Analytical HPLC with a chiral column confirms enantiomeric excess (>98%).
Comparative Analysis of Synthetic Methods
Method A: Sequential Protection-Oximation
Method B: One-Pot Tandem Reaction
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Steps : Simultaneous Boc protection and ketone generation using Pd/C-mediated hydrogenolysis.
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Yield : 45–50%.
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Advantages : Reduced reaction time.
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Limitations : Lower stereochemical control; side product formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate exhibits significant biological activity , particularly in antimicrobial properties. The presence of functional groups allows it to interact with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it valuable in medicinal chemistry for designing new pharmaceuticals.
Drug Development
The compound's ability to form stable interactions with biological macromolecules positions it as a lead compound in drug discovery. Its derivatives may be synthesized to enhance efficacy and reduce toxicity.
Proteomics
In proteomics, this compound is utilized for labeling and detecting proteins due to its reactive functional groups. It can be employed in affinity purification techniques to isolate specific proteins from complex mixtures.
Chemical Reactivity
The functional groups present in this compound allow it to participate in various chemical reactions, making it useful for synthetic applications.
Synthesis of Derivatives
This compound can serve as a precursor for synthesizing other bioactive molecules. By modifying the amino or hydroxyimino groups, researchers can create derivatives with enhanced properties.
Case Studies
Several case studies highlight the applications of this compound:
Antimicrobial Testing
A study conducted on the antimicrobial efficacy of the compound demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential as an antibiotic agent.
Protein Labeling Techniques
In proteomics research, this compound was successfully used to label specific proteins for mass spectrometry analysis, facilitating the identification of protein interactions within cellular environments.
Mechanism of Action
The mechanism of action of tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The amino group may also interact with specific residues in proteins, affecting their function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several carbamate and oxime derivatives. Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
- The phenylpropyl analogue (C₁₄H₂₁NO₃) lacks the oxime group but includes a hydroxyl and phenyl group, likely improving hydrophobicity .
- Functional Groups: The Z-oxime configuration in the target compound may influence stereoselective reactions or metal coordination, contrasting with the E-isomer or non-oxime derivatives . The pyridine derivative’s methoxy group could enhance solubility in polar solvents compared to the aliphatic target compound .
Limitations and Contradictions in Data
- Availability Discrepancies : While CymitQuimica lists discontinuation , other suppliers imply availability, necessitating direct inquiry for procurement .
- Lack of Detailed Studies : Most evidence derives from catalogs or synthetic protocols for unrelated compounds, leaving the target compound’s physicochemical and biological properties undercharacterized .
Biological Activity
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate, a compound with the molecular formula C₉H₁₉N₃O₃ and a molecular weight of 217.27 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉N₃O₃ |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 1244059-91-3 |
| Solubility | Varies with solvent |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit neuroprotective properties, potentially through the modulation of neuroinflammatory pathways and inhibition of amyloid-beta aggregation, which is significant in neurodegenerative diseases like Alzheimer's.
Research Findings
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Neuroprotective Effects :
- In vitro studies indicate that this compound may protect astrocytes from amyloid-beta-induced toxicity. The presence of the compound led to an increase in cell viability when astrocytes were exposed to amyloid-beta peptides .
- The compound demonstrated a reduction in TNF-α production, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative contexts .
- Inhibition of Amyloidogenesis :
Study 1: In Vitro Assessment of Neuroprotection
- Objective : To evaluate the protective effects of this compound on astrocytes.
- Method : Astrocytes were treated with amyloid-beta peptides in the presence and absence of the compound.
- Results :
- Cell viability increased from 43.78% (amyloid-beta alone) to 62.98% when treated with the compound.
- A reduction in TNF-α levels was observed, indicating a decrease in neuroinflammation.
Study 2: Amyloid Aggregation Inhibition
- Objective : To determine the efficacy of the compound in inhibiting amyloid-beta aggregation.
- Method : In vitro assays measured aggregation levels at varying concentrations.
- Results :
- Significant inhibition of aggregation was noted at higher concentrations, supporting its potential as a therapeutic agent against Alzheimer's pathology.
Q & A
Basic: How can the synthesis of tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate be optimized for high yield and purity?
Answer:
The synthesis typically involves reacting hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate under controlled conditions . Key optimizations include:
- Temperature control : Maintaining low temperatures (e.g., 0–5°C) to stabilize intermediates and prevent side reactions.
- Solvent selection : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve intermediates.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress .
Advanced: How should researchers resolve contradictions in reported yields for this compound across different studies?
Answer:
Yield discrepancies often arise from variations in:
- Reaction conditions : Temperature fluctuations (±5°C) can alter reaction kinetics and byproduct formation .
- Solvent purity : Trace water in solvents may hydrolyze intermediates, reducing yields.
- Workup protocols : Incomplete extraction or inefficient chromatography can lower recovery rates.
To address contradictions, replicate studies using identical conditions and validate purity via NMR (e.g., H/C) and mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy : H NMR confirms the Z-configuration of the hydroxyimino group (δ 8.2–8.5 ppm for imine protons) and tert-butyl group (δ 1.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 231.29) .
- HPLC : Assesses purity (>98%) using C18 columns with UV detection at 254 nm .
Advanced: How can computational modeling enhance the understanding of its biological interactions?
Answer:
- Docking studies : Model the carbamate moiety’s interaction with enzyme active sites (e.g., serine hydrolases) to predict covalent bonding via nucleophilic attack .
- MD simulations : Analyze stability of protein-ligand complexes under physiological conditions (pH 7.4, 310 K) .
- QSAR : Correlate structural features (e.g., hydroxyimino group) with inhibitory activity against target enzymes .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
- Light exposure : Protect from UV light to avoid decomposition of the hydroxyimino moiety.
- Solvent : Dissolve in anhydrous DCM or acetonitrile for long-term storage .
Advanced: How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Synthetic modifications : Vary substituents (e.g., replace tert-butyl with cyclopropyl) to assess steric/electronic effects on bioactivity .
- Assay design : Test analogs against target enzymes (e.g., proteases) using fluorogenic substrates to quantify inhibition (IC) .
- Data analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity trends .
Basic: What precautions are necessary when handling this compound in biological assays?
Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of airborne particles.
- Quenching : Neutralize waste with dilute HCl before disposal to hydrolyze reactive groups .
Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic studies?
Answer:
- Rate determination : Monitor carbamate hydrolysis via UV-Vis spectroscopy (e.g., absorbance at 280 nm for released amine) .
- Activation energy : Calculate using Arrhenius plots from rate constants at 25–50°C .
- Isotope labeling : Use O-water to trace oxygen incorporation during hydrolysis .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| Molecular weight | 231.29 g/mol | |
| Stability | Hydrolyzes in acidic/basic conditions | |
| Key functional groups | tert-Butyl, carbamate, hydroxyimino |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
